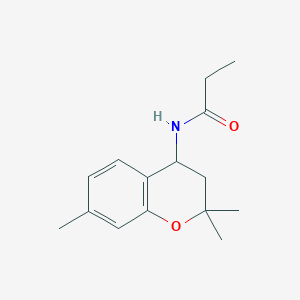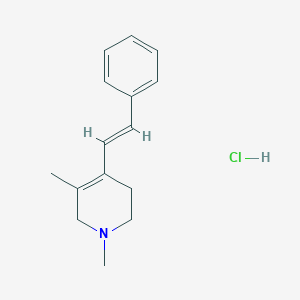![molecular formula C18H20FN3O4 B5352726 [3-(3-Fluorophenoxy)azetidin-1-yl]-[5-(morpholin-4-ylmethyl)-1,2-oxazol-3-yl]methanone](/img/structure/B5352726.png)
[3-(3-Fluorophenoxy)azetidin-1-yl]-[5-(morpholin-4-ylmethyl)-1,2-oxazol-3-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(3-Fluorophenoxy)azetidin-1-yl]-[5-(morpholin-4-ylmethyl)-1,2-oxazol-3-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains several functional groups, including a fluorophenoxy group, an azetidine ring, a morpholine moiety, and an oxazole ring, which contribute to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-Fluorophenoxy)azetidin-1-yl]-[5-(morpholin-4-ylmethyl)-1,2-oxazol-3-yl]methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the azetidine ring, followed by the introduction of the fluorophenoxy group through nucleophilic substitution reactions. The morpholine moiety is then incorporated via amination reactions, and finally, the oxazole ring is formed through cyclization reactions. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to minimize costs and maximize efficiency. This includes scaling up the reactions, using continuous flow reactors, and employing green chemistry principles to reduce waste and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
[3-(3-Fluorophenoxy)azetidin-1-yl]-[5-(morpholin-4-ylmethyl)-1,2-oxazol-3-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenoxy and azetidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [3-(3-Fluorophenoxy)azetidin-1-yl]-[5-(morpholin-4-ylmethyl)-1,2-oxazol-3-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
Biologically, this compound has shown potential as a pharmacophore in drug design. Its various functional groups enable it to interact with multiple biological targets, making it a candidate for developing new therapeutic agents .
Medicine
In medicine, research is ongoing to explore its potential as an anti-inflammatory, antiviral, and anticancer agent. Its ability to modulate specific molecular pathways makes it a promising candidate for drug development .
Industry
Industrially, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, coatings, and other advanced materials .
Wirkmechanismus
The mechanism of action of [3-(3-Fluorophenoxy)azetidin-1-yl]-[5-(morpholin-4-ylmethyl)-1,2-oxazol-3-yl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other azetidine and oxazole derivatives, such as:
- [1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone
- [3-(3-(2-Chloro-4-fluorophenoxy)azetidin-1-yl)-5-(methoxymethyl)-4H-1,2,4-triazol-4-yl]-2-methoxypyridine .
Uniqueness
What sets [3-(3-Fluorophenoxy)azetidin-1-yl]-[5-(morpholin-4-ylmethyl)-1,2-oxazol-3-yl]methanone apart is its combination of functional groups, which provides a unique reactivity profile and potential for diverse applications. Its structural complexity allows for interactions with a wide range of biological targets, making it a versatile compound in scientific research .
Eigenschaften
IUPAC Name |
[3-(3-fluorophenoxy)azetidin-1-yl]-[5-(morpholin-4-ylmethyl)-1,2-oxazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4/c19-13-2-1-3-14(8-13)25-16-11-22(12-16)18(23)17-9-15(26-20-17)10-21-4-6-24-7-5-21/h1-3,8-9,16H,4-7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGBLWMKMFBBGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=NO2)C(=O)N3CC(C3)OC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentanecarboxamide](/img/structure/B5352643.png)
![8-{[(1-ethyl-1H-indol-3-yl)thio]acetyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5352656.png)
![N-(4-{[(3-chloro-4-fluorophenyl)carbamoyl]amino}phenyl)-N-methylacetamide](/img/structure/B5352664.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5352665.png)
![2-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5352667.png)
![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-(2-pyridinylmethyl)acetamide](/img/structure/B5352670.png)
![(5E)-5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5352673.png)


![3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5352690.png)

![4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5352709.png)
![2-methyl-3-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5352713.png)
![1'-(2-Ethoxypyridine-3-carbonyl)-1-methylspiro[indole-3,4'-piperidine]-2-one](/img/structure/B5352721.png)
